Product packaging for L-Tyrosine, 2,6-dimethyl-, methyl ester(Cat. No.:)

L-Tyrosine, 2,6-dimethyl-, methyl ester

Cat. No.: B15366003
M. Wt: 223.27 g/mol
InChI Key: LSDITFBEJIMPKY-NSHDSACASA-N
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Description

L-Tyrosine, 2,6-dimethyl-, methyl ester (CAS: Not explicitly provided, but structurally related to 2,6-dimethyltyrosine derivatives) is a chemically modified aromatic amino acid ester. It features a tyrosine backbone with methyl groups at the 2- and 6-positions of the phenolic ring and a methyl ester at the carboxyl group.

The compound is synthesized via advanced methods such as asymmetric hydrogenation of Z-2-amido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoates or alkylation of glycine equivalents, highlighting the complexity of introducing symmetric dimethyl groups . While its parent amino acid, 2,6-dimethyltyrosine (Dmt), is recognized for peptide applications due to its conformational rigidity, the methyl ester form is hypothesized to improve membrane permeability and metabolic stability in pharmaceutical contexts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B15366003 L-Tyrosine, 2,6-dimethyl-, methyl ester

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3/h4-5,11,14H,6,13H2,1-3H3/t11-/m0/s1

InChI Key

LSDITFBEJIMPKY-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O

Origin of Product

United States

Scientific Research Applications

L-Tyrosine, 2,6-dimethyl-, methyl ester is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in studies related to neurotransmitter synthesis and metabolism.

  • Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

  • Industry: The compound is employed in the production of cosmetics, food additives, and other industrial chemicals.

Mechanism of Action

The mechanism by which L-Tyrosine, 2,6-dimethyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.

  • Pathways: It can influence pathways related to neurotransmitter synthesis, such as the catecholamine pathway.

Comparison with Similar Compounds

L-Tyrosine Methyl Ester (CAS: 1080-06-4)

  • Synthesis: Direct esterification of L-tyrosine with methanol under acidic conditions .
  • Properties : Moderate solubility in organic solvents after neutralization with bases like triethylamine .
  • Applications : Precursor for thyroid hormones, catecholamines, and radiolabeling due to its activated aromatic group .

3-Methyl-L-Tyrosine (CAS: 17028-03-4)

  • Applications : Research focus on metabolic pathways, though biological activity remains unclear .

N-Acetyl-O-Methyl-L-Tyrosine Methyl Ester (CAS: 17355-24-7)

  • Structure: Acetylated amino group, methoxy group at the phenolic oxygen, and methyl ester.
  • Synthesis : Multi-step modifications involving acetylation and methylation .
  • Applications : Used in peptide synthesis to block reactive sites and enhance stability .

2,6-Dimethyl-L-Tyrosine Methyl Ester

  • Structure: Methyl groups at 2- and 6-positions of the phenolic ring; methyl ester.
  • Synthesis : Requires asymmetric catalysis or glycine equivalent alkylation, emphasizing steric control .
  • Properties : Increased lipophilicity and steric hindrance likely reduce enzymatic degradation and enhance receptor selectivity .

Physicochemical Properties

Property L-Tyrosine Methyl Ester 2,6-Dimethyl-L-Tyrosine Methyl Ester 3-Methyl-L-Tyrosine
Molecular Formula C10H13NO3 C12H17NO3 C10H13NO3
Molecular Weight (g/mol) 195.22 223.27 195.22
Solubility Moderate in organic solvents after neutralization Likely lower due to hydrophobicity Low (aqueous)
Key Modifications Methyl ester 2,6-Dimethyl + methyl ester 3-Methyl

Q & A

Q. What are the established synthetic routes for L-Tyrosine, 2,6-dimethyl-, methyl ester, and how are intermediates characterized?

The compound can be synthesized via esterification of L-Tyrosine derivatives using methylating agents like dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in acetone) . Alternatively, diastereomeric salt formation with racemic acids (e.g., cyclohexylphenyl glycolic acid) leverages the stereoselectivity of L-tyrosine methyl ester for chiral resolution . Key intermediates are characterized using NMR (e.g., ¹H/¹³C for methyl ester confirmation) and HPLC for purity assessment (>97% by HPLC in some protocols) .

Q. What analytical techniques are recommended for validating purity and structural integrity?

High-resolution mass spectrometry (HRMS) and chiral HPLC are critical for confirming molecular weight and enantiomeric purity . Regulatory-grade characterization includes compliance with USP/EMA guidelines, requiring detailed Structure Elucidation Reports (SERs) with spectroscopic data (e.g., IR, UV-Vis) and X-ray crystallography where applicable .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies typically involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC to detect hydrolysis of the methyl ester group or oxidation of the phenolic –OH. Storage recommendations include desiccated environments at 2–8°C to prevent ester bond cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in proton-coupled electron transfer (PCET) reactions?

In photochemical studies, L-Tyrosine methyl ester derivatives act as quenchers for quinone triplets via PCET, forming radical pairs with rate constants ~10⁹ L mol⁻¹ s⁻¹. Isotopic labeling (D₂O) and DFT calculations reveal discrete electron/proton transfer steps for indole/phenol substrates, highlighting the role of the phenolic –OH and amine groups in redox activity .

Q. How does stereochemistry influence its application in diastereomeric resolution?

The (S)-configuration of L-Tyrosine methyl ester enables selective crystallization with (R)-cyclohexylphenyl glycolic acid, achieving >99% enantiomeric excess (ee) in some cases. Computational modeling (e.g., molecular docking) demonstrates hydrogen bonding between the ester’s –OCH₃ and the acid’s –COOH as critical for stereoselectivity .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies in yields (e.g., 70–95%) arise from variations in protecting group strategies (e.g., tert-butyl vs. methyl esters) and solvent polarity effects on nucleophilic substitution kinetics. Design of Experiments (DoE) approaches optimize parameters like temperature (reflux vs. RT) and catalyst loading (e.g., DCC/HOBT for hydroxamate formation) .

Q. How can kinetic isotope effects (KIEs) elucidate its role in enzyme-mimetic systems?

KIEs (kH/kD ≈ 2–4) observed in PCET reactions with deuterated tyrosine analogs confirm proton transfer as the rate-limiting step in quinone quenching. Transient absorption spectroscopy (nanosecond laser flash photolysis) captures radical pair lifetimes, correlating with solvent dielectric constants .

Methodological Guidance

Protocol for synthesizing derivatives via Ugi-4CR reactions

  • Step 1: React abietic acid (1 mmol) with paraformaldehyde (1 mmol) and L-tyrosine methyl ester hydrochloride (1 mmol) in methanol at 50°C for 24 hr.
  • Step 2: Purify via column chromatography (hexane:EtOAc, 3:1). Confirm product (e.g., methyl N-alkyltyrosinate) by ¹H NMR (δ 3.65 ppm for –OCH₃) and HRMS (m/z calc. 624.87) .

Developing a validated HPLC method for enantiopurity analysis

  • Column: Chiralpak IA-3 (150 mm × 4.6 mm, 3 µm).
  • Mobile phase: n-Hexane:IPA:TFA (85:15:0.1 v/v).
  • Flow rate: 0.8 mL/min; λ = 254 nm. Retention time: 8.2 min for (S)-enantiomer .

Data Contradiction Analysis

  • Contradiction: Varying melting points (239–240°C vs. 245°C in older studies).
    Resolution: Polymorphism or residual solvent (e.g., acetone) in crystallized samples. Use DSC to identify crystalline forms and Karl Fischer titration for moisture content .

  • Contradiction: Disparate rate constants (kq) in PCET reactions.
    Resolution: Solvent polarity (acetonitrile vs. DMSO) alters transition-state stabilization. Correct using Marcus theory to normalize dielectric effects .

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